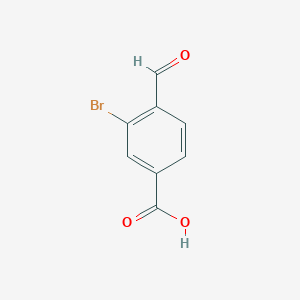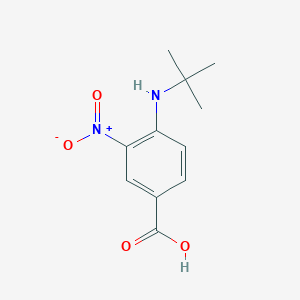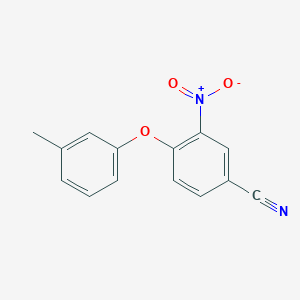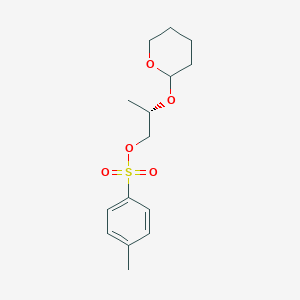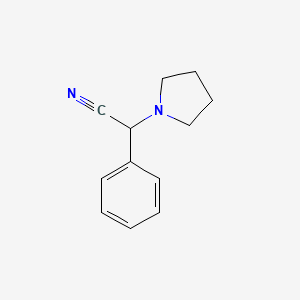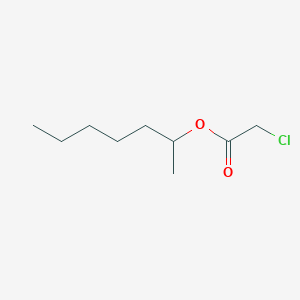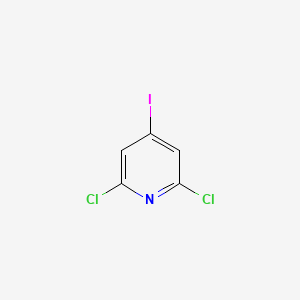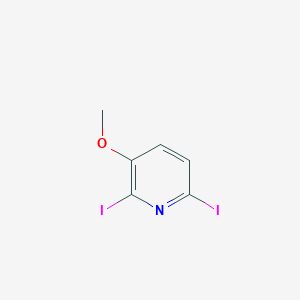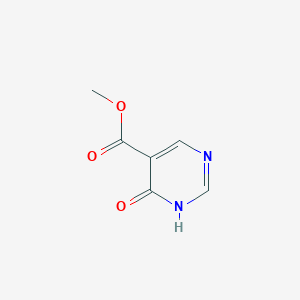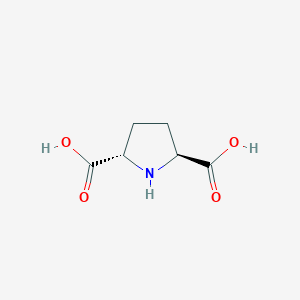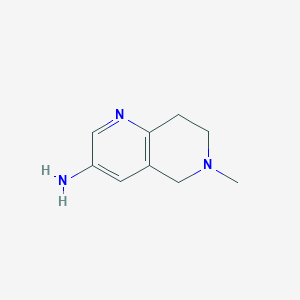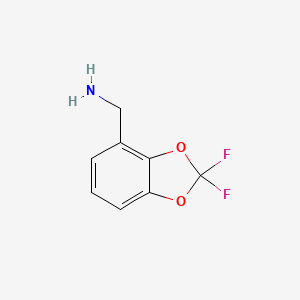
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol is a chemical compound with the molecular formula C11H14OSi . It has an average mass of 190.314 Da .
Molecular Structure Analysis
The molecular structure of 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol consists of a phenol group attached to a trimethylsilyl ethynyl group . The average mass of the molecule is 190.314 Da .Physical And Chemical Properties Analysis
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol has a predicted density of 1.01±0.1 g/cm3 . Its predicted boiling point is 251.7±32.0 °C .Wissenschaftliche Forschungsanwendungen
Organic Electronics
Field
Organic Electronics
Results
Enhanced charge mobility and stability in organic transistors have been reported, indicating its potential for use in flexible electronic devices .
Photovoltaics
Field
Photovoltaics
Results
Preliminary studies show an increase in power conversion efficiency due to better light absorption and charge separation .
Drug Delivery
Field
Drug Delivery
Results
There’s ongoing research into its efficacy and safety as a drug carrier, with some promising early-stage results .
Biosensors
Field
Biosensors
Results
Improved detection limits and selectivity for specific biomarkers have been achieved in sensor prototypes .
Polymer Chemistry
Field
Polymer Chemistry
Results
The resulting polymers exhibit improved thermal stability and mechanical strength, suitable for advanced material applications .
Analytical Chemistry
Field
Analytical Chemistry
Results
Enhanced resolution and sensitivity in the analysis of complex mixtures have been reported .
Each application showcases the versatility of “4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol” in various scientific research domains, contributing to advancements in technology and healthcare. The detailed experimental procedures and results highlight the compound’s potential and pave the way for future innovations.
Liquid Crystals
Field
Material Science
Results
The compound contributes to the formation of stable liquid crystalline phases with potential applications in advanced display technologies .
Nonlinear Optics
Field
Photonics
Results
Materials derived from this compound exhibit enhanced nonlinear optical responses, suitable for applications in optical switching and modulation .
Catalysis
Field
Chemistry
Results
Some complexes show improved catalytic efficiency and selectivity, offering new pathways for chemical synthesis .
Sensing Materials
Field
Environmental Science
Results
The sensors demonstrate increased sensitivity and selectivity towards specific hazardous compounds, aiding in environmental monitoring .
Conductive Inks
Field
Printed Electronics
Results
The resulting inks provide good conductivity and adhesion, enabling the production of flexible electronic circuits .
Supramolecular Chemistry
Field
Supramolecular Chemistry
Results
The supramolecular polymers exhibit reversible properties and can be used in self-healing materials and smart coatings .
Eigenschaften
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVPFCDJGGINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474292 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
CAS RN |
910467-75-3 |
Source


|
| Record name | 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50474292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

